2-(Cyclopentyloxy)pyridine-3-boronic acid
Overview
Description
2-(Cyclopentyloxy)pyridine-3-boronic acid, or CPPA, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other polar solvents. CPPA has been used in the synthesis of a wide range of compounds, including chiral compounds, and has a wide range of applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
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Scientific Field: Sensing Applications
- Boronic acids, including pyridinyl boronic acids, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
- The sensing applications can be at the interface of the sensing material or within the bulk sample .
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Scientific Field: Synthetic Receptors
- During 2013, the established area of synthetic receptors for low molecular compounds was further developed, in particular, some novel detection methodologies were introduced .
- An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .
- Boronic acids were also used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
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Scientific Field: Biochemical Tools
- Boronic acids are used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
- An overview of organoborons and boronic acid-functionalized materials demonstrates their crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .
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Scientific Field: Suzuki–Miyaura Coupling
- Boron reagents, including pyridinyl boronic acids, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
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Scientific Field: Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
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Scientific Field: N-Arylation
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Scientific Field: Organic Synthesis
- Boronic acids, including pyridinyl boronic acids, are used in organic synthesis . They are used as reagents in various organic reactions due to their ability to form stable boronate esters with suitable partners .
- The boronate esters can then be used in subsequent reactions, such as coupling reactions .
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Scientific Field: Drug Discovery
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Scientific Field: Material Science
Safety And Hazards
properties
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8,13-14H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWZRPZLPORCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)pyridine-3-boronic acid |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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